molecular formula C20H22N4O4 B2600897 1-(3,4-Dimethoxybenzyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1448044-47-0

1-(3,4-Dimethoxybenzyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2600897
CAS No.: 1448044-47-0
M. Wt: 382.42
InChI Key: CFOZHJLPOMRYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a synthetic urea derivative featuring a 3,4-dimethoxybenzyl group linked via a urea bridge to a phenyl ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. This compound’s structural complexity arises from the combination of a lipophilic aromatic system (dimethoxybenzyl) and a heterocyclic oxadiazole group, which is known to enhance metabolic stability and binding affinity in medicinal chemistry contexts .

The synthesis of related compounds, such as (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanone (compound 14), involves coupling 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid with a pyrrolidine derivative, yielding a product with a molecular weight of 408.19 g/mol (LC-HRMS: [M+H]+ = 408.1931) . While the target urea derivative differs in its urea linkage (vs. methanone in compound 14), its design likely aims to exploit urea’s hydrogen-bonding capabilities for enhanced target engagement.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-13-22-19(28-24-13)11-15-6-4-5-7-16(15)23-20(25)21-12-14-8-9-17(26-2)18(10-14)27-3/h4-10H,11-12H2,1-3H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOZHJLPOMRYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The compound's structure features a 1,3,4-oxadiazole moiety, which is known for conferring various biological activities. The presence of the methoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of 1,3,4-oxadiazole showed broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Specific derivatives of the oxadiazole scaffold were noted for their effectiveness against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

CompoundTarget PathogenActivity Level
1aE. coliModerate
1bS. aureusHigh
1cPseudomonas aeruginosaLow

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

  • Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Specifically, studies have highlighted the ability of these compounds to induce apoptosis in cancer cells through mechanisms involving caspase activation .

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
2aMCF-75.0
2bA5498.0
2cHeLa6.5

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have also been documented:

  • Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .
  • The mechanism often involves the modulation of NF-kB signaling pathways.

Antioxidant Activity

The antioxidant properties of compounds featuring the oxadiazole ring are significant:

  • Research has shown that some derivatives can scavenge free radicals effectively and reduce oxidative stress markers in cellular models .

Table 3: Antioxidant Activity Assessment

CompoundAssay TypeEC50 (µM)
3aDPPH Scavenging25.0
3bABTS Assay15.0

Case Studies

A notable case study involved a series of synthesized oxadiazole derivatives tested for their biological activities:

  • Study by Dhumal et al. (2016) : This research focused on a series of oxadiazole compounds and their antitubercular activity. The most active compounds showed significant inhibition against Mycobacterium bovis BCG both in active and dormant states .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Oxadiazole Moieties

Compound A : 14.1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea ()

  • Structure : Features a biphenyl group and a 3-phenyl-1,2,4-oxadiazole substituent on a pyrrolidine ring.
  • Molecular Weight : 400.18 g/mol (C₂₃H₂₂N₅O₂, [M+H]+ = 400.1773) .

Compound B : 1-(3-Bromophenyl)-3-[[2-(hydroxymethyl)-phenyl]-methyl]-urea ()

  • Structure : Contains a bromophenyl group and a hydroxymethylphenyl substituent.
  • Molecular Weight : 335.2 g/mol (C₁₅H₁₅BrN₂O₂) .
  • Key Differences : The bromine atom introduces electron-withdrawing effects, which may reduce metabolic stability compared to the electron-donating methoxy groups in the target compound.

Non-Urea Analogues with Oxadiazole Substituents

Compound C: (S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanone ()

  • Structure : Replaces the urea group with a ketone linkage.
  • Molecular Weight : 408.19 g/mol (LC-HRMS: [M+H]+ = 408.1931) .

Compound D : L694247 ()

  • Structure: 2-[5-[3-(4-Methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indol-3yl] ethanamine.
  • Key Differences : Incorporates an indole ring and a sulphonamide group, enhancing solubility but introducing steric bulk that may affect target selectivity .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Urea Derivative Urea-linked 3,4-Dimethoxybenzyl, 3-methyl-oxadiazole ~407.4 (estimated) Enhanced H-bonding, metabolic stability
Compound A () Urea-linked Biphenyl, 3-phenyl-oxadiazole 400.18 High hydrophobicity
Compound B () Urea-linked 3-Bromophenyl, hydroxymethylphenyl 335.2 Electron-withdrawing Br, reduced stability
Compound C () Methanone-linked 3,4-Dimethoxybenzyl, 3-methyl-oxadiazole 408.19 Ketone group limits H-bonding
Compound D () Oxadiazole-indole Sulphonamide, methylsulphonylamino ~435.5 (estimated) Improved solubility, steric bulk

Key Observations:

Urea vs.

Substituent Effects : The 3,4-dimethoxybenzyl group offers balanced lipophilicity and metabolic resistance, contrasting with the bromophenyl group in Compound B, which may predispose to oxidative degradation .

Oxadiazole Variations : The 3-methyl substituent on the oxadiazole in the target compound minimizes steric hindrance compared to bulkier groups (e.g., phenyl in Compound A), favoring binding to compact active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.